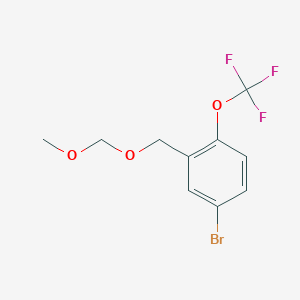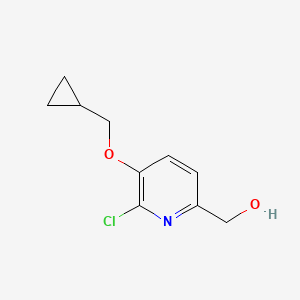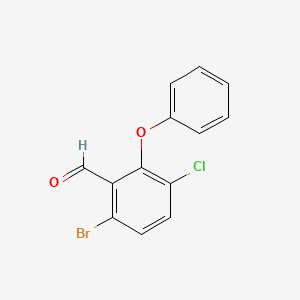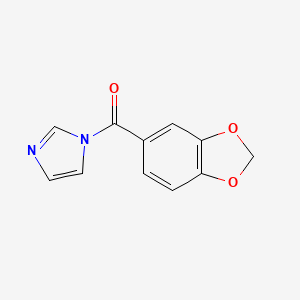
1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole is a chemical compound that features a benzodioxole ring fused with an imidazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole typically involves the acylation of 1,3-benzodioxole with an appropriate imidazole derivative. One common method is the use of a Friedel-Crafts acylation reaction, where 1,3-benzodioxole is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved safety, and higher yields. The use of recyclable heterogeneous catalysts, such as acidic resins, can further enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby disrupting the associated biochemical pathway. In the context of anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis by modulating the expression of key regulatory proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-methylimidazole: Similar structure but with a methyl group on the imidazole ring.
1-(1,3-Benzodioxol-5-yl)-3-ethylimidazole: Similar structure but with an ethyl group on the imidazole ring.
1-(1,3-Benzodioxol-5-yl)-4-phenylimidazole: Similar structure but with a phenyl group on the imidazole ring.
Uniqueness
1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole is unique due to its specific combination of the benzodioxole and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials with specialized functions .
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl(imidazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(13-4-3-12-6-13)8-1-2-9-10(5-8)16-7-15-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXXPGLZCDOYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


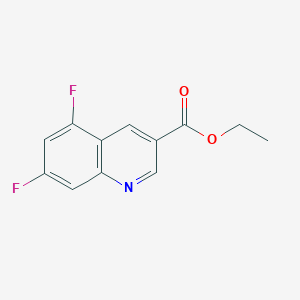
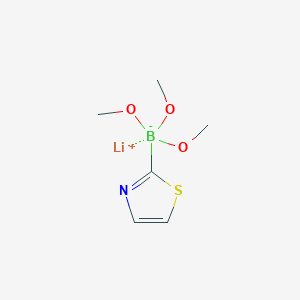
![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)

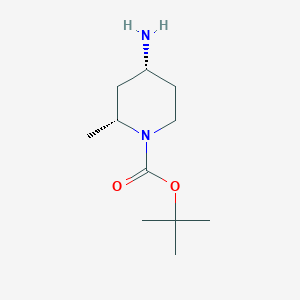
![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)
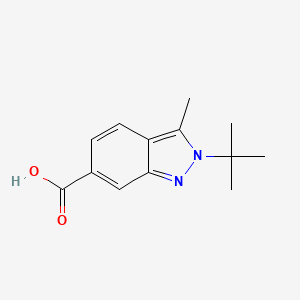

![Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405436.png)
![1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1405437.png)
